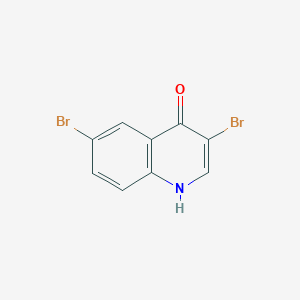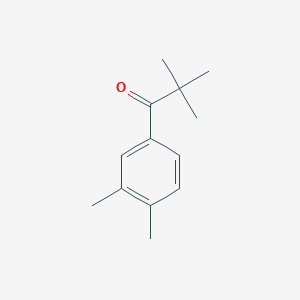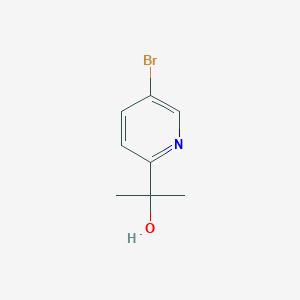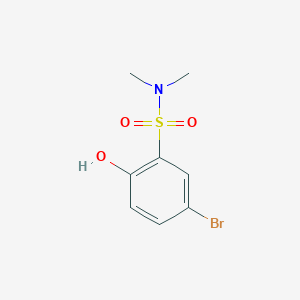
3,6-二溴-4-羟基喹啉
描述
3,6-Dibromo-4-hydroxyquinoline is a chemical compound with the molecular formula C9H5Br2NO . It is a type of halogenated heterocycle and is part of the broader family of quinolines .
Molecular Structure Analysis
The molecular structure of 3,6-Dibromo-4-hydroxyquinoline consists of a bicyclic compound that includes a pyridine ring fused to phenol, with bromine atoms attached at the 3rd and 6th positions . The InChI representation of the molecule is InChI=1S/C9H5Br2NO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) .
Physical And Chemical Properties Analysis
The molecular weight of 3,6-Dibromo-4-hydroxyquinoline is 302.95 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current literature.
科学研究应用
在分析化学中的比色测定
3,6-二溴-4-羟基喹啉及其衍生物被用于比色测定过程,特别是对于像钒这样的金属。该化合物在分析化学中作为试剂,因其能够与某些金属离子形成络合物,从而促进它们的检测和测量。例如,已经推荐使用5,7-二溴-8-羟基喹啉来比色测定钒,吸收在特定波长下测量。该方法涉及通过纸层析去除干扰离子,从而实现测量的准确性(Elbeih & Abou -Elnaga, 1968)。
生物有效性和毒性研究
在环境科学和毒理学领域,3,6-二溴-4-羟基喹啉的衍生物被研究其在金属络合物的生物有效性和毒性中的作用。这些研究通常涉及检查这些化合物与铜等金属结合后如何影响生物系统中的摄取和生物有效性。例如,研究了8-羟基喹啉及其铜络合物的脂质体-水分配,以了解它们对铜被 passively 摄取到生物膜的影响(Kaiser & Escher, 2006)。
金属超分子化学
在金属超分子化学中,与3,6-二溴-4-羟基喹啉密切相关的8-羟基喹啉衍生物被用于开发新的超分子传感器、发光装置或自组装聚集体。这方面的研究突出了该化合物在与金属离子创建复杂结构方面的实用性,这些结构可用于各种技术和科学应用(Albrecht, Fiege, & Osetska, 2008)。
有机发光二极管材料中的分子轨道研究
对于像三(8-羟基喹啉)铝(III)这样与3,6-二溴-4-羟基喹啉具有结构相似性的材料的分子轨道研究揭示了它们在有机电子领域的重要性。这些研究对于理解有机发光二极管(OLEDs)中使用的材料的电子性质至关重要,从而推动更高效电子设备的发展(Halls & Schlegel, 2001)。
在药物化学中合成新化合物
合成和研究3,6-二溴-4-羟基喹啉的衍生物,以探索该化合物形成新的药理活性结构的潜力。这些研究涉及探索该化合物开发用于治疗各种疾病的药物的能力(Abdou, Seferoğlu, Fathy, Akitsu, Koketsu, Kellow, & Amigues, 2019)。
作用机制
Target of Action
This compound belongs to the class of halogenated heterocycles , which are known to interact with a variety of biological targets
Mode of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to 3,6-dibromo-4-hydroxyquinoline, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The specific interactions between 3,6-Dibromo-4-hydroxyquinoline and its targets, as well as the resulting changes, remain to be elucidated.
Biochemical Pathways
8-hq derivatives have been reported to influence various pharmacological pathways, including anticancer, antiviral, and antibacterial activities
Result of Action
It is known that 8-hq derivatives can have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . More research is needed to understand the specific molecular and cellular effects of 3,6-Dibromo-4-hydroxyquinoline.
生化分析
Biochemical Properties
3,6-Dibromo-4-hydroxyquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of 3,6-Dibromo-4-hydroxyquinoline is with the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This enzyme is crucial in the biosynthesis of androgens, and 3,6-Dibromo-4-hydroxyquinoline acts as an inhibitor by binding to the active site of the enzyme . This interaction is primarily driven by hydrogen bonding, which stabilizes the inhibitor-enzyme complex and prevents the enzyme from catalyzing its substrate.
Cellular Effects
3,6-Dibromo-4-hydroxyquinoline has been shown to affect various types of cells and cellular processes. In cancer cell lines such as A549, FL, HeLa, HT29, MCF7, and Hep3B, 3,6-Dibromo-4-hydroxyquinoline exhibits cytotoxic effects with varying IC50 values . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been observed to downregulate the expression of genes involved in cell proliferation and survival, leading to apoptosis in cancer cells.
Molecular Mechanism
The molecular mechanism of action of 3,6-Dibromo-4-hydroxyquinoline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, 3,6-Dibromo-4-hydroxyquinoline binds to the active site of 17β-hydroxysteroid dehydrogenase type 3, forming a stable inhibitor-enzyme complex through hydrogen bonding . This binding prevents the enzyme from catalyzing its substrate, thereby inhibiting the biosynthesis of androgens. Additionally, 3,6-Dibromo-4-hydroxyquinoline has been shown to induce changes in gene expression, particularly those involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Dibromo-4-hydroxyquinoline have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that 3,6-Dibromo-4-hydroxyquinoline can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 3,6-Dibromo-4-hydroxyquinoline vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits the target enzyme without causing significant adverse effects . At higher doses, 3,6-Dibromo-4-hydroxyquinoline can induce toxic effects, including liver and kidney damage, as well as alterations in hematological parameters. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
3,6-Dibromo-4-hydroxyquinoline is involved in specific metabolic pathways, particularly those related to its catabolism and detoxification. The compound undergoes oxidative decarboxylation, mediated by enzymes such as flavin monooxygenase, resulting in the formation of metabolites like 2,6-dibromohydroquinone . These metabolites are further processed by dioxygenases and reductases, ultimately leading to their excretion from the body. The interaction of 3,6-Dibromo-4-hydroxyquinoline with these enzymes and cofactors plays a crucial role in its metabolic fate.
Transport and Distribution
Within cells and tissues, 3,6-Dibromo-4-hydroxyquinoline is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, 3,6-Dibromo-4-hydroxyquinoline may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in biochemical assays.
Subcellular Localization
The subcellular localization of 3,6-Dibromo-4-hydroxyquinoline is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is essential for its activity, as it allows 3,6-Dibromo-4-hydroxyquinoline to interact with its target enzymes and other biomolecules effectively. Additionally, post-translational modifications, such as phosphorylation, can further regulate the compound’s localization and function within the cell.
属性
IUPAC Name |
3,6-dibromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKUVZZMSAFTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576192 | |
| Record name | 3,6-Dibromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857758-88-4 | |
| Record name | 3,6-Dibromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)
![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)


![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)







![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)